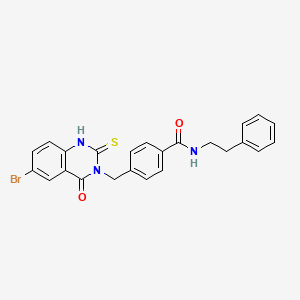![molecular formula C27H22FN5O4S B2385300 N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1039013-53-0](/img/structure/B2385300.png)
N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a nitrophenyl group, a sulfanyl group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of both electron-donating (fluorophenyl and sulfanyl) and electron-withdrawing (nitrophenyl) groups could lead to interesting electronic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability.Applications De Recherche Scientifique
Synthesis and Structural Analysis
An efficient strategy for synthesizing new derivatives involving similar complex molecules includes the S-arylation method, known for its simplicity and high conversion rate with short reaction times. The synthesis process leads to compounds assessed for antibacterial activities. The crystal structure and Hirshfeld surface analysis of these compounds provide insights into their molecular interactions and stability (Geesi, 2020).
Biological Activity and Applications
The development of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone has shown significant bioactivities. These compounds exhibit potent antibacterial and antifungal activities, surpassing some commercial bactericides and fungicides. The structure-activity relationships suggest that electron-withdrawing substitutes on benzene rings enhance the bioactivity of these compounds (Zeng et al., 2016).
Antiviral and Antimicrobial Properties
Research into the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has led to the discovery of compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This rapid synthesis method opens up new pathways for developing antiviral agents with potential applications in agriculture and medicine (Luo et al., 2012).
Anti-Cancer and Antimicrobial Agents
A novel series of flurbiprofen hydrazide derivatives has been synthesized and evaluated for their potential as anti-HCV, anticancer, and antimicrobial agents. Some compounds within this series have shown significant inhibition against hepatitis C virus NS5B RNA polymerase and demonstrated marked effects against various cancer cell lines, offering a promising avenue for developing new therapeutic agents (Çıkla et al., 2013).
Antifungal Agents
Imidazole analogues of fluoxetine have been identified as a new class of anti-Candida agents, exhibiting potent activity that surpasses miconazole and other clinical antifungals. This discovery highlights the potential of imidazole-based compounds in treating fungal infections, with specific analogues showing significantly lower cytotoxicity compared to conventional treatments (Silvestri et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4S/c28-19-9-5-17(6-10-19)15-29-24(34)14-13-23-26(35)32-25(30-23)21-3-1-2-4-22(21)31-27(32)38-16-18-7-11-20(12-8-18)33(36)37/h1-12,23H,13-16H2,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECHUTVXSLKHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
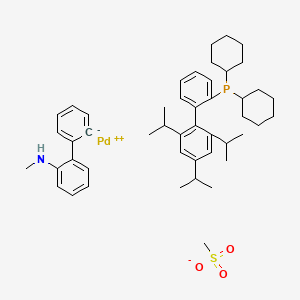
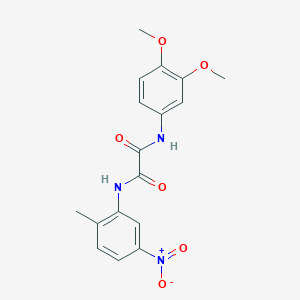
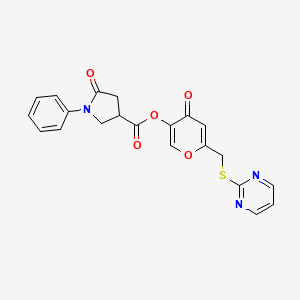
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)
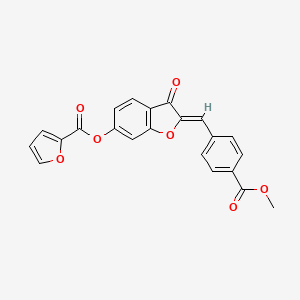
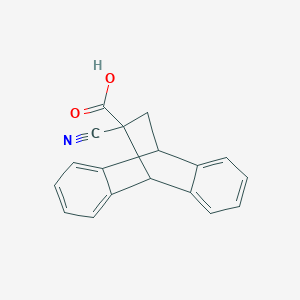
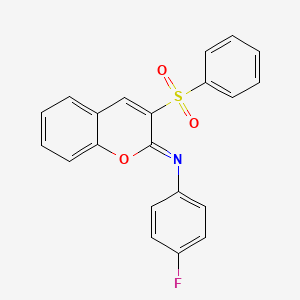
![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
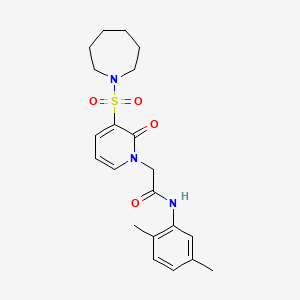
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)
